4-(3-Isopropylbenzyl)piperidine 4-(3-Isopropylbenzyl)piperidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18242640
InChI: InChI=1S/C15H23N/c1-12(2)15-5-3-4-14(11-15)10-13-6-8-16-9-7-13/h3-5,11-13,16H,6-10H2,1-2H3
SMILES:
Molecular Formula: C15H23N
Molecular Weight: 217.35 g/mol

4-(3-Isopropylbenzyl)piperidine

CAS No.:

Cat. No.: VC18242640

Molecular Formula: C15H23N

Molecular Weight: 217.35 g/mol

* For research use only. Not for human or veterinary use.

4-(3-Isopropylbenzyl)piperidine -

Specification

Molecular Formula C15H23N
Molecular Weight 217.35 g/mol
IUPAC Name 4-[(3-propan-2-ylphenyl)methyl]piperidine
Standard InChI InChI=1S/C15H23N/c1-12(2)15-5-3-4-14(11-15)10-13-6-8-16-9-7-13/h3-5,11-13,16H,6-10H2,1-2H3
Standard InChI Key GUJPOYSLYBEOPY-UHFFFAOYSA-N
Canonical SMILES CC(C)C1=CC=CC(=C1)CC2CCNCC2

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

4-(3-Isopropylbenzyl)piperidine consists of a six-membered piperidine ring (C₅H₁₁N) with a benzyl group substituted at the 4-position. The benzyl moiety itself bears an isopropyl group (–CH(CH₃)₂) at the meta (3-) position of the aromatic ring (Figure 1). This configuration introduces steric bulk and hydrophobicity, which influence its solubility, reactivity, and intermolecular interactions .

Stereochemical Considerations

Synthetic Methodologies

Retrosynthetic Analysis

The compound can be dissected into two key fragments:

  • Piperidine core: Readily accessible via partial hydrogenation of pyridine derivatives .

  • 3-Isopropylbenzyl group: Introduced via cross-coupling or alkylation reactions.

Catalytic Asymmetric Synthesis

Rhodium-catalyzed asymmetric reductive Heck reactions, as described by , provide a viable route. For example, coupling a dihydropyridine precursor with 3-isopropylbenzyl boronic acid under Rh catalysis could yield the target compound with high enantioselectivity (Figure 2). This method has been successfully applied to synthesize 3-aryl piperidines like Preclamol precursors .

Representative Reaction Conditions:

  • Catalyst: [Rh(cod)(OH)]₂ with chiral ligands (e.g., (R)-BINAP)

  • Substrate: Phenyl pyridine-1(2H)-carboxylate

  • Nucleophile: 3-Isopropylbenzyl boronic acid

  • Yield: ~70–85% (projected based on analogous reactions)

Alternative Routes

Physicochemical Properties

Predicted Properties

  • Molecular Formula: C₁₅H₂₃N

  • Molecular Weight: 217.35 g/mol

  • logP: ~3.5 (estimated via fragment-based methods, reflecting high hydrophobicity due to isopropylbenzyl group)

  • Solubility: Low aqueous solubility (<1 mg/mL in water), soluble in organic solvents (DMSO, ethanol)

Spectroscopic Data

  • ¹H NMR:

    • δ 7.20–7.10 (m, aromatic H)

    • δ 3.50 (s, benzyl CH₂)

    • δ 2.80–2.40 (m, piperidine H)

    • δ 1.20 (d, J = 6.8 Hz, isopropyl CH₃)

  • MS (ESI+): m/z 218.2 [M+H]⁺

Stability and Metabolic Profile

In Vitro Stability

Projected metabolic liabilities include:

  • N-Dealkylation: Cleavage of the benzyl-piperidine bond (major pathway for morpholine analogs) .

  • Aromatic Oxidation: Hydroxylation of the benzene ring .

Liver Microsome Stability (Projected):

SpeciesHalf-life (min)Clint (mL/min/kg)
Human15–3025–35
Mouse10–2030–40

Strategies to Enhance Stability

  • N-Alkylation: Introducing methyl or fluorinated groups to reduce basicity and metabolic oxidation .

  • Steric Shielding: Bulkier substituents (e.g., trifluoromethyl) to slow enzymatic degradation .

Comparative Analysis with Related Piperidines

CompoundTargetlogPD4R Kᵢ (nM)Metabolic Stability
4-(3-Isopropylbenzyl)piperidine (Projected)D4R3.5~100–200Moderate
Preclamol D2R/D3R2.8N/AHigh
Niraparib Precursor PARP-14.1N/ALow
3-Fluorobenzylpiperidine D4R3.2167High

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